molecular formula C9H11Cl2NO B14860285 2-(2,5-Dichloro-phenoxy)-propylamine

2-(2,5-Dichloro-phenoxy)-propylamine

Cat. No.: B14860285
M. Wt: 220.09 g/mol
InChI Key: AMWMCSBOHGZKPH-UHFFFAOYSA-N
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Description

2-(2,5-Dichloro-phenoxy)-propylamine is an organic compound that belongs to the class of phenoxyamines This compound is characterized by the presence of a dichlorophenoxy group attached to a propylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dichloro-phenoxy)-propylamine typically involves the reaction of 2,5-dichlorophenol with propylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dichloro-phenoxy)-propylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The dichlorophenoxy group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic oxides, while reduction may produce amine derivatives.

Scientific Research Applications

2-(2,5-Dichloro-phenoxy)-propylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical products, including herbicides and pesticides.

Mechanism of Action

The mechanism of action of 2-(2,5-Dichloro-phenoxy)-propylamine involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or interfering with cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.

    2-(2,4-Dichlorophenoxy)-propanoic acid: Another phenoxy compound with herbicidal properties.

    2-(4-Chloro-2-methylphenoxy)-propanoic acid: Known for its use in agricultural applications.

Uniqueness

2-(2,5-Dichloro-phenoxy)-propylamine is unique due to its specific substitution pattern on the phenoxy ring and the presence of the propylamine chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C9H11Cl2NO

Molecular Weight

220.09 g/mol

IUPAC Name

2-(2,5-dichlorophenoxy)propan-1-amine

InChI

InChI=1S/C9H11Cl2NO/c1-6(5-12)13-9-4-7(10)2-3-8(9)11/h2-4,6H,5,12H2,1H3

InChI Key

AMWMCSBOHGZKPH-UHFFFAOYSA-N

Canonical SMILES

CC(CN)OC1=C(C=CC(=C1)Cl)Cl

Origin of Product

United States

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